molecular formula C11H20O B15046167 2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol

2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol

Cat. No.: B15046167
M. Wt: 168.28 g/mol
InChI Key: RCRVMCSPZAMFKV-AGROOBSYSA-N
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Description

2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol is a bicyclic alcohol compound known for its unique structure and properties. This compound is derived from bicyclo[3.1.1]heptane, which is a common framework in many natural products and synthetic compounds. The presence of the bicyclic structure imparts significant rigidity and steric hindrance, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol typically involves the use of starting materials such as (-)-cis-myrtanic and (-)-myrtenic acids . These acids undergo a series of reactions, including reduction and functional group transformations, to yield the desired bicyclic alcohol. The reaction conditions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalytic systems to ensure high yield and purity. The large-scale production also benefits from the availability of starting materials derived from natural sources, such as essential oils containing myrtenol.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of alkyl halides or sulfonates.

Scientific Research Applications

2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the rigid bicyclic structure can interact with hydrophobic pockets in proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Myrtenol: A related bicyclic alcohol with similar structural features.

    Pinocarveol: Another bicyclic alcohol with a different substitution pattern.

    Isopinocarveol: A stereoisomer of pinocarveol with distinct properties.

Uniqueness

2-[(1S,5S)-6,6-dimethylbicyclo[311]heptan-2-yl]ethan-1-ol is unique due to its specific stereochemistry and the presence of the ethan-1-ol side chain

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol

InChI

InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8?,9-,10-/m0/s1

InChI Key

RCRVMCSPZAMFKV-AGROOBSYSA-N

Isomeric SMILES

CC1([C@H]2CCC([C@@H]1C2)CCO)C

Canonical SMILES

CC1(C2CCC(C1C2)CCO)C

Origin of Product

United States

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